5-(4-methoxy-2-nitrophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
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Overview
Description
5-(4-Methoxy-2-nitrophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound features a furan ring substituted with a carboxamide group, which is further connected to two distinct nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Furan Ring Formation: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an amine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling and substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents, Friedel-Crafts catalysts, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitro and methoxy groups can interact with biological macromolecules, influencing their activity.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the production of dyes, pigments, or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups may participate in redox reactions, while the methoxy group could influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-N-(2-methylphenyl)furan-2-carboxamide: Lacks the nitro groups, which may result in different chemical reactivity and biological activity.
5-(4-Nitrophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide: Lacks the methoxy group, potentially affecting its solubility and interaction with biological targets.
5-(4-Methoxy-2-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide: Similar but with fewer nitro groups, which could alter its redox properties and applications.
Uniqueness
The presence of both methoxy and nitro groups in 5-(4-methoxy-2-nitrophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide makes it unique in terms of its chemical reactivity and potential applications. These functional groups provide a balance of electron-donating and electron-withdrawing effects, influencing the compound’s overall behavior in chemical and biological systems.
Properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-11-9-12(21(24)25)3-6-15(11)20-19(23)18-8-7-17(29-18)14-5-4-13(28-2)10-16(14)22(26)27/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZTWKFZUFJKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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